molecular formula C11H9Cl3O3 B2418302 Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate CAS No. 63131-33-9

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate

Cat. No.: B2418302
CAS No.: 63131-33-9
M. Wt: 295.54
InChI Key: WBFVKSWUTMVPDF-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate: is an organic compound with the molecular formula C11H9Cl3O3. It is a derivative of propanoate, featuring a trichlorophenyl group and an oxo group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate can be synthesized through the esterification of 3-oxo-3-(2,4,5-trichlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the oxo group can yield alcohol derivatives.

    Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: 3-oxo-3-(2,4,5-trichlorophenyl)propanoic acid.

    Reduction: Ethyl 3-hydroxy-3-(2,4,5-trichlorophenyl)propanoate.

    Substitution: Various substituted ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes. It serves as a model substrate for investigating the activity of specific enzymes.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable building block for various chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can participate in nucleophilic addition reactions, while the trichlorophenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
  • Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Comparison: Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. In contrast, similar compounds with fluorine atoms, such as ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, exhibit different electronic properties and reactivity patterns. The substitution pattern on the phenyl ring also affects the compound’s interaction with molecular targets, leading to variations in their biological effects.

Biological Activity

Ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate backbone and a trichlorophenyl group attached to a keto group. Its molecular formula is C12H8Cl3O3, and it has unique properties that contribute to its biological activity. The presence of the keto group facilitates nucleophilic addition reactions, while the trichlorophenyl group enhances hydrophobic interactions with biological targets.

Mechanisms of Biological Activity

  • Enzyme Interactions : Research indicates that this compound serves as a model substrate for studying enzyme-catalyzed reactions such as ester hydrolysis and oxidation-reduction processes. Its derivatives may possess therapeutic properties due to their interactions with specific enzymes or receptors.
  • Binding Affinity : The trichlorophenyl group significantly increases the compound's binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator in various biochemical pathways. This interaction can modulate enzyme or receptor activity, leading to diverse biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways
Cytotoxicity Exhibits cytotoxic effects on various cell lines
Antimicrobial Potential antibacterial properties against pathogens

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound demonstrated its ability to inhibit key metabolic enzymes. The compound was tested against various enzymes involved in drug metabolism, showing significant inhibitory effects that suggest potential therapeutic applications in managing metabolic disorders .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxicity of this compound on human cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity, with IC50 values ranging from 20 to 50 µM across different cell lines. This suggests its potential as a chemotherapeutic agent .

Research Findings

Recent research has focused on the synthesis and modification of this compound derivatives to enhance its biological activity. Various synthetic routes have been explored to create analogs with improved efficacy against specific molecular targets. Notably, modifications to the trichlorophenyl group have shown promising results in increasing binding affinity and selectivity for target receptors.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFVKSWUTMVPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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